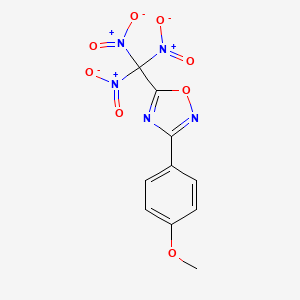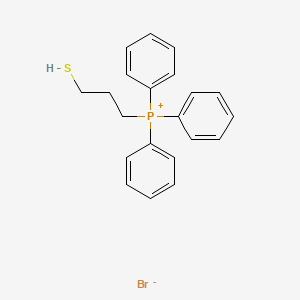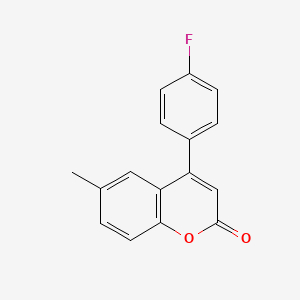
1,2,4-Oxadiazole, 3-(4-methoxyphenyl)-5-(trinitromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Oxadiazole, 3-(4-methoxyphenyl)-5-(trinitromethyl)-: is a chemical compound belonging to the oxadiazole family. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxyphenyl group and a trinitromethyl group attached to the oxadiazole ring. These structural features impart unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Oxadiazole, 3-(4-methoxyphenyl)-5-(trinitromethyl)- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a hydrazide with an orthoester or a nitrile oxide. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields, making the compound more accessible for research and commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Oxadiazole, 3-(4-methoxyphenyl)-5-(trinitromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives with altered functional groups, such as amino derivatives from reduction reactions and nitro derivatives from oxidation reactions.
Applications De Recherche Scientifique
1,2,4-Oxadiazole, 3-(4-methoxyphenyl)-5-(trinitromethyl)- has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a drug candidate for various diseases due to its unique structural features.
Industry: The compound is used in the development of new materials, such as polymers and explosives, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1,2,4-Oxadiazole, 3-(4-methoxyphenyl)-5-(trinitromethyl)- involves its interaction with specific molecular targets and pathways. The compound’s trinitromethyl group can undergo redox reactions, generating reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazole
- 3-(2,3-Difluoro-4-methoxyphenyl)-1,2,4-oxadiazole
- 3-(3-Chloro-4-methoxyphenyl)-1,2,4-oxadiazole
Uniqueness
1,2,4-Oxadiazole, 3-(4-methoxyphenyl)-5-(trinitromethyl)- is unique due to the presence of the trinitromethyl group, which imparts distinct chemical reactivity and stability. This differentiates it from other similar compounds that may have different substituents, leading to variations in their chemical and biological properties.
Propriétés
Numéro CAS |
514196-05-5 |
|---|---|
Formule moléculaire |
C10H7N5O8 |
Poids moléculaire |
325.19 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-5-(trinitromethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H7N5O8/c1-22-7-4-2-6(3-5-7)8-11-9(23-12-8)10(13(16)17,14(18)19)15(20)21/h2-5H,1H3 |
Clé InChI |
QWTBZETZEURDHR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NOC(=N2)C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[(Phenylsulfanyl)methyl]butan-1-ol](/img/structure/B12591537.png)
![Benzene, 1-[bis(ethylthio)methyl]-4-fluoro-](/img/structure/B12591539.png)
![3-Bromo-4-[(cyclopropylmethyl)sulfamoyl]benzoic acid](/img/structure/B12591541.png)
![Thiazolidine, 3,3'-[thiobis(methylene)]bis-](/img/structure/B12591553.png)
![3-[Tri(propan-2-yl)silyl]-2H-1-benzopyran-2-one](/img/structure/B12591560.png)

![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(butyl)diphenylstannane](/img/structure/B12591572.png)


![4,6-Dimethoxybenzo[b]thiophene](/img/structure/B12591595.png)

![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexyl-2,5-diethoxybenzene-1-sulfonamide](/img/structure/B12591605.png)

